5-Bromo-4-methylbenzo[d]thiazol-2-amine 5-Bromo-4-methylbenzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 103873-80-9
VCID: VC5410351
InChI: InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
SMILES: CC1=C(C=CC2=C1N=C(S2)N)Br
Molecular Formula: C8H7BrN2S
Molecular Weight: 243.12

5-Bromo-4-methylbenzo[d]thiazol-2-amine

CAS No.: 103873-80-9

Cat. No.: VC5410351

Molecular Formula: C8H7BrN2S

Molecular Weight: 243.12

* For research use only. Not for human or veterinary use.

5-Bromo-4-methylbenzo[d]thiazol-2-amine - 103873-80-9

Specification

CAS No. 103873-80-9
Molecular Formula C8H7BrN2S
Molecular Weight 243.12
IUPAC Name 5-bromo-4-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Standard InChI Key IVXQBGMLYMGHFZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-Bromo-4-methylbenzo[d]thiazol-2-amine features a planar benzo[d]thiazole core, where the benzene ring is fused to a thiazole moiety. Key structural attributes include:

  • Bromine substitution at position 5, enhancing electrophilic reactivity and bioavailability .

  • Methyl group at position 4, contributing to hydrophobic interactions in biological systems .

  • Amino group at position 2, enabling hydrogen bonding with target proteins .

The compound’s IUPAC name is 5-bromo-4-methyl-1,3-benzothiazol-2-amine, and its SMILES notation is CC1=C(C=CC2=C1N=C(S2)N)Br . X-ray crystallography and NMR studies confirm its planar geometry, which facilitates π-π stacking interactions in enzyme binding pockets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇BrN₂S
Molecular Weight243.12 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLimited data; soluble in DMSO
LogP (Partition Coefficient)Estimated 2.1–2.5

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves bromination of 4-methylbenzo[d]thiazol-2-amine. Key steps include:

  • Bromination: Reacting 4-methylbenzo[d]thiazol-2-amine with brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like dichloromethane or dimethylformamide .

  • Purification: Column chromatography or recrystallization to achieve >97% purity .

Table 2: Synthesis Conditions and Yields

MethodConditionsYield (%)Source
Direct BrominationNBS, DCM, 0°C–25°C, 12 h65–70
Catalytic BrominationHBr, H₂O₂, AcOH, reflux55–60

Green Chemistry Approaches

While traditional methods use halogenated solvents, recent efforts emphasize eco-friendly alternatives. Polyethylene glycol (PEG-400) has been explored as a recyclable solvent for analogous thiazole derivatives, though specific data for this compound remain limited .

Pharmacological Activities

Antimicrobial Properties

5-Bromo-4-methylbenzo[d]thiazol-2-amine exhibits broad-spectrum antimicrobial activity:

  • Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of cell wall synthesis .

  • Fungal Activity: Moderate efficacy against Candida albicans (MIC: 32 µg/mL) via ergosterol biosynthesis inhibition .

Comparative studies highlight the bromine atom’s role in enhancing membrane permeability, while the methyl group stabilizes hydrophobic interactions with microbial enzymes .

Anti-Inflammatory Effects

Though direct studies are sparse, structural analogs demonstrate COX-2 inhibition (IC₅₀: 5.6 µM) and reduced prostaglandin E₂ levels in murine models . The bromine and amino groups likely mediate hydrogen bonding with COX-2’s active site .

PrecautionRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse in fume hood
StorageDark, inert atmosphere, 2°C–8°C

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Antiviral Agents: Analogues inhibit norovirus replication (EC₅₀: 0.53 µM) by targeting viral proteases .

  • Kinase Inhibitors: Derivatives show promise against BRAF V600E mutants in melanoma models .

Diagnostic Tools

Fluorescent tagging of the amino group enables imaging of amyloid-β plaques in Alzheimer’s disease models .

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